3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione
Description
This compound belongs to the benzothiadiazine-1,1-dione class, characterized by a sulfur-containing heterocyclic core with fused aromatic and thiadiazine rings. The structure features a 3-bromophenylmethylsulfanyl group at position 3 and a butyl substituent at position 4 (Fig. 1). Benzothiadiazine derivatives are pharmacologically significant, with applications in antimicrobial, anticancer, and anti-inflammatory therapies .
Properties
IUPAC Name |
3-[(3-bromophenyl)methylsulfanyl]-4-butyl-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S2/c1-2-3-11-21-16-9-4-5-10-17(16)25(22,23)20-18(21)24-13-14-7-6-8-15(19)12-14/h4-10,12H,2-3,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRHFGLMMXZQLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 3-bromophenylmethyl group: This step often involves a nucleophilic substitution reaction where a brominated aromatic compound reacts with a suitable nucleophile.
Attachment of the sulfanyl group: This can be done through a thiolation reaction, where a thiol group is introduced to the molecule.
Addition of the butyl group: This step can be achieved through alkylation reactions using butyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups into their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the bromophenyl and sulfanyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The benzothiadiazine-1,1-dione core is conserved across analogs, but substituent variations dictate physicochemical and biological properties. Key comparisons include:
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Sulfanyl and bromine groups may slow oxidative metabolism, extending half-life relative to unsubstituted benzothiadiazines .
Biological Activity
The compound 3-{[(3-bromophenyl)methyl]sulfanyl}-4-butyl-4H-1lambda6,2,4-benzothiadiazine-1,1-dione is a member of the benzothiadiazine class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Molecular Formula
- Molecular Formula : C13H14BrN3O2S
Structural Features
- The compound features a benzothiadiazine core, which is characterized by a sulfur and nitrogen heterocyclic structure. The presence of the 3-bromophenyl and butyl groups enhances its lipophilicity and may influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds within the benzothiadiazine class exhibit significant antitumor properties. For instance, derivatives with similar structures have shown efficacy against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
Case Study: Antitumor Efficacy
A comparative study evaluated the antitumor activity of various benzothiadiazine derivatives against human lung cancer cell lines (A549, HCC827, NCI-H358) using MTS cytotoxicity assays. The results demonstrated that certain derivatives could effectively inhibit cell growth in a dose-dependent manner.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 12.5 |
| This compound | HCC827 | 10.8 |
| This compound | NCI-H358 | 15.0 |
Antimicrobial Activity
In addition to antitumor properties, this compound has been assessed for antimicrobial activity against various pathogens. The testing involved both Gram-positive and Gram-negative bacteria.
Antimicrobial Testing Results
The compound exhibited notable antibacterial effects in vitro:
| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
The biological activity of This compound is hypothesized to involve several mechanisms:
- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA strands, disrupting replication and transcription processes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells through activation of caspases or modulation of Bcl-2 family proteins.
Q & A
Q. What safety protocols are critical when handling this compound during synthesis?
Immediate eye flushing with water (10–15 minutes) and skin washing with soap (15 minutes) are essential if exposed. Use PPE (gloves, goggles) due to potential uncharacterized toxicity, as seen in structurally related brominated compounds .
Q. Which synthetic strategies are effective for constructing the benzothiadiazine-1,1-dione core?
The core can be synthesized via cyclodehydration of N-acyl-α-amino acids using ethyl carbonochloridate and 4-methylmorpholine. Subsequent sulfanyl group introduction may involve nucleophilic substitution with 3-bromophenylmethyl mercaptan under inert conditions .
Q. What spectroscopic methods confirm the compound’s structural integrity?
Use FT-IR (C=O stretch at ~1700 cm⁻¹), ¹H/¹³C NMR (δ 7.2–7.8 ppm for bromophenyl protons), and HRMS (ESI+). X-ray crystallography (e.g., CCDC deposition) provides definitive conformation via slow evaporation from DCM/hexane .
Q. How can HPLC ensure purity and resolve synthesis byproducts?
Employ a C18 column with a methanol:buffer mobile phase (65:35, pH 4.6 adjusted with sodium acetate and 1-octanesulfonate). Validate system suitability with retention time reproducibility (±2%) and resolution ≥1.5 between peaks .
Advanced Research Questions
Q. How can molecular dynamics simulations predict protein-binding behavior?
Use GROMACS with the AMBER force field, solvation in TIP3P water, and equilibration (NPT, 310 K, 1 bar). Analyze trajectories (≥100 ns) for RMSD, hydrogen bonding, and binding free energy (MM-PBSA) to identify key interaction residues .
Q. What computational methods optimize sulfanyl group functionalization?
DFT (B3LYP/6-31G*) models transition states during nucleophilic substitution. Include solvent effects (PCM for DMF) and kinetic validation via in situ IR to refine temperature (60–80°C) and catalyst (e.g., FeCl₃) loading .
Q. How to address contradictions in reported biological activities?
Validate claims via:
- Standardized assays (e.g., MIC testing for antimicrobial activity).
- Comparative molecular docking (AutoDock Vina) to assess binding mode consistency across analogs.
- Purity verification using the HPLC method above .
Q. What strategies characterize sulfanyl group reactivity in derivatization?
Oxidize the sulfanyl group to sulfone with KMnO₄ (acidic conditions) or reduce to thiol with LiAlH₄. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm products via ¹H NMR (disappearance of δ 3.8–4.2 ppm for SCH₂) .
Q. How to design experiments probing DNA interactions?
Use UV-Vis titration (200–400 nm) to detect hypochromism. Complement with viscometric measurements (increase in DNA viscosity suggests intercalation) and molecular docking (e.g., AutoDock) to predict binding sites .
Methodological Notes
- Data Contradiction Analysis : Cross-validate conflicting results using orthogonal techniques (e.g., crystallography vs. DFT for conformation) and replicate assays under controlled conditions (pH, solvent, temperature) .
- Experimental Design : For bioactivity studies, include positive controls (e.g., known kinase inhibitors) and validate cytotoxicity via MTT assays on ≥3 cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
